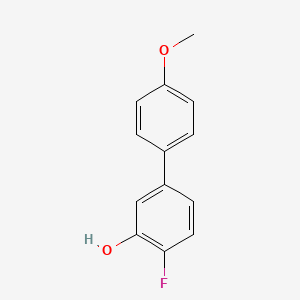
3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% (3F5F2MP) is a synthetic organic compound that is widely used in laboratory research and development. It is a low molecular weight, highly fluorinated phenol derivative with a wide range of potential applications. 3F5F2MP can be synthesized using several different methods, and its chemical structure is highly stable and resistant to degradation. It has also been used in a variety of scientific research applications, including as a catalyst and as a fluorescent probe. In addition, 3F5F2MP has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Scientific Research Applications
3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% has been used in a variety of scientific research applications, including as a catalyst and as a fluorescent probe. In the field of catalysis, 3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% has been used as a catalyst for a variety of reactions, including the oxidation of alcohols, the oxidation of aldehydes, and the oxidation of amines. In addition, 3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% has been used as a fluorescent probe in a variety of biological assays, including the detection of DNA, the detection of proteins, and the detection of small molecules.
Mechanism of Action
The exact mechanism of action of 3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the fluorine atoms of 3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% are able to interact with the nucleophilic centers of various molecules, allowing for the formation of new bonds and the breaking of existing bonds. This interaction is believed to be the basis for the catalytic and fluorescent properties of 3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% are not fully understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of certain drugs and other substances.
Advantages and Limitations for Lab Experiments
3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is highly stable and resistant to degradation, making it an ideal choice for long-term experiments. In addition, 3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% is relatively inexpensive, making it a cost-effective choice for research. However, 3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% also has some limitations. For example, it is not suitable for use in experiments involving high temperatures or in experiments involving strong acids or bases.
Future Directions
The potential applications of 3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% are vast, and there are many directions for future research. For example, 3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% could be further studied for its potential use as a catalyst in the synthesis of pharmaceuticals and other compounds. In addition, 3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% could be studied for its potential use as a fluorescent probe in a variety of biological assays. Finally, 3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% could be studied for its potential use as a therapeutic agent, as it has been shown to have an inhibitory effect on certain enzymes.
Synthesis Methods
3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% can be synthesized through a number of different methods. The most common method is the reaction of 3-fluoro-2-methylphenol with 5-fluoronitrobenzene in the presence of a catalyst, such as palladium, copper, or iron. This reaction yields 3-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95% in 95% yield. Other methods for synthesis include the reaction of 3-fluoro-2-methylphenol with 5-chloronitrobenzene in the presence of a catalyst, and the reaction of 3-fluoro-2-methylphenol with 5-iodonitrobenzene in the presence of a catalyst.
properties
IUPAC Name |
3-fluoro-5-(3-fluoro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-12(3-2-4-13(8)15)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUWCZWXXBDIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684171 |
Source


|
| Record name | 3',5-Difluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261995-21-4 |
Source


|
| Record name | 3',5-Difluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














